2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
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Description
“2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It is an aromatic amide and an organochlorine compound .
Synthesis Analysis
N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .Molecular Structure Analysis
The molecular formula of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is C9H9Cl2NO . The InChI code is 1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) and the InChI key is LKFPDBUGLNXOIP-UHFFFAOYSA-N .Chemical Reactions Analysis
Amides play a very important role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is 218.08 . The compound is a solid at room temperature .Scientific Research Applications
Molecular Structure and Conformation
Studies on related compounds such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide have provided insights into molecular conformation, particularly the orientation of the N—H bond relative to methyl groups and the formation of intermolecular hydrogen bonds. These structural details contribute to understanding the chemical behavior and potential applications of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in various fields, including material science and pharmaceuticals (Gowda et al., 2007), (Gowda, Foro, & Fuess, 2007).
Supramolecular Assembly
Research on halogenated N,2-diarylacetamides, including compounds similar to 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, focuses on their molecular conformations and how they assemble into larger structures through hydrogen bonding and other intermolecular interactions. These studies are crucial for designing new materials with desired physical and chemical properties (Nayak et al., 2014).
Metabolism and Environmental Impact
Although primarily related to chloroacetamide herbicides, research into the metabolism of these compounds in liver microsomes provides valuable information on the environmental and health impacts of related chemicals, including 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. Understanding the metabolic pathways can inform safety protocols and environmental guidelines (Coleman et al., 2000).
Polarity and Quantum Chemical Calculations
Investigations into the polarity and structure of similar acetamides through experimental and computational methods provide insights into the electronic properties and potential reactivity of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. These studies are fundamental in predicting the behavior of such compounds in various chemical environments and could be applied in the development of new chemical entities (Ishmaeva et al., 2015).
Potential for Novel Applications
Research on derivatives of related chemical structures highlights the potential for developing new compounds with various applications, including as pesticides or in medicinal chemistry. The synthesis and characterization of these derivatives pave the way for further exploration of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in new domains (Olszewska, Tarasiuk, & Pikus, 2011).
properties
IUPAC Name |
2-chloro-N-(4-chloro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPDBUGLNXOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589275 |
Source
|
Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |
CAS RN |
99585-90-7 |
Source
|
Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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